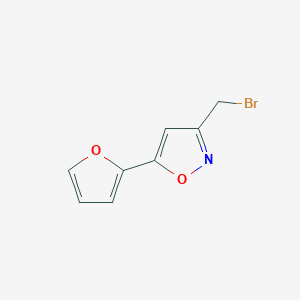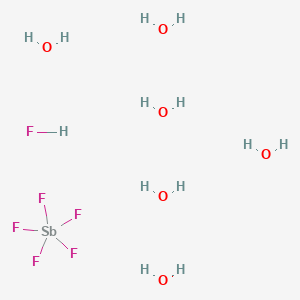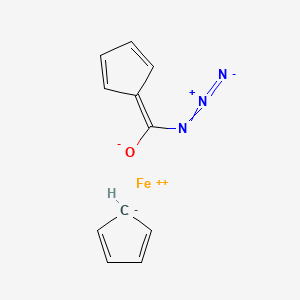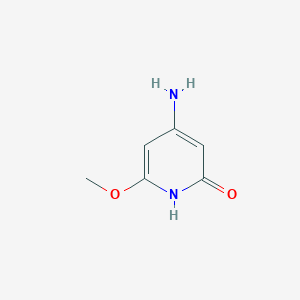
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Übersicht
Beschreibung
“(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C52H60N2P21. It has a molecular weight of 775 g/mol1. This product is intended for research use only1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is available for purchase from various chemical suppliers123.Molecular Structure Analysis
The specific molecular structure analysis for this compound is not readily available in the search results. However, the molecular formula is C52H60N2P21, which provides some information about its composition.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not readily available in the search results. However, the molecular weight is known to be 775 g/mol1.Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Optical Applications
Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties, suggesting potential applications as optical materials. The complexes' powder second-harmonic generation (SHG) efficiency, approximately 0.3 and 0.45 times that of KDP, highlights their relevance in optical applications (Cheng et al., 2013).
Catalysis
Derivatives of (1R,2R)-cyclohexanediamine have been utilized in asymmetric hydroformylation, facilitated by rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons. These studies demonstrate the compound's significance in enhancing stereoselectivity in chemical reactions (Hayashi et al., 1979). Similarly, cationic Rhodium(I) complexes with chiral aminophosphines derived from (R,R)-1,2-cyclohexanediamine have shown effectiveness as homogeneous catalysts for the stereoselective hydrogenation of α-acylaminoacrylic acids, contributing to the field of asymmetric catalysis (Kashiwabara et al., 1980).
Molecular Recognition and Host-Guest Systems
The chiral tweezer-diamine complexes, incorporating derivatives of (1R,2R)-1,2-diaminocyclohexane, have demonstrated highly enhanced bisignate circular dichroism, indicating their utility in chiral recognition processes and potential as optical materials for host-guest systems. Such applications are critical in the development of sensors and materials with specific optical properties (Brahma et al., 2014).
Safety And Hazards
The specific safety and hazards associated with this compound are not readily available in the search results. However, it is noted that this product is not intended for human or veterinary use1.
Zukünftige Richtungen
The specific future directions for research involving this compound are not readily available in the search results. However, it is noted that this compound is intended for research use only1, suggesting that it may have potential applications in future scientific studies.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZEPZYYHSWHV-CDKYPKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855640 | |
| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine | |
CAS RN |
1150113-66-8 | |
| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)




![3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B1443682.png)
![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)
![7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443685.png)



![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)